molecular formula C13H18OS B14274165 1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol CAS No. 178753-35-0

1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol

Cat. No.: B14274165
CAS No.: 178753-35-0
M. Wt: 222.35 g/mol
InChI Key: YKKAMEMTBQGCNU-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol is a unique organic compound characterized by its anhydro and thio functionalities

Preparation Methods

The synthesis of 1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the use of mannofuranosyl bromide, which undergoes a series of reactions including deoxygenation and thiolation to yield the desired compound . The reaction conditions often involve the use of sodium sand in toluene at elevated temperatures (e.g., 75°C) for several hours . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thio group can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include sodium sand, toluene, and various oxidizing or reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol exerts its effects involves interactions with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The anhydro functionality may also play a role in stabilizing the compound’s structure and enhancing its reactivity .

Comparison with Similar Compounds

1,4-Anhydro-3,5-dideoxy-1,1-dimethyl-2-S-phenyl-2-thio-D-threo-pentitol can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.

Properties

CAS No.

178753-35-0

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

(3S,5R)-2,2,5-trimethyl-3-phenylsulfanyloxolane

InChI

InChI=1S/C13H18OS/c1-10-9-12(13(2,3)14-10)15-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t10-,12+/m1/s1

InChI Key

YKKAMEMTBQGCNU-PWSUYJOCSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(O1)(C)C)SC2=CC=CC=C2

Canonical SMILES

CC1CC(C(O1)(C)C)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.